molecular formula C16H12N8O2 B11084717 2-Amino-6-methyl-4,6-bis(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexa-2,4-diene-1,1,3-tricarbonitrile

2-Amino-6-methyl-4,6-bis(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexa-2,4-diene-1,1,3-tricarbonitrile

Cat. No.: B11084717
M. Wt: 348.32 g/mol
InChI Key: NJLPAWYTLSLJDM-UHFFFAOYSA-N
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Description

2-Amino-6-methyl-4,6-bis(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexa-2,4-diene-1,1,3-tricarbonitrile is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, methyl, oxadiazole, and tricarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-4,6-bis(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexa-2,4-diene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-4,6-bis(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexa-2,4-diene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-Amino-6-methyl-4,6-bis(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexa-2,4-diene-1,1,3-tricarbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-4,6-bis(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexa-2,4-diene-1,1,3-tricarbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexa-diene derivatives with different functional groups, such as:

  • 2-Amino-4-methyl-6-methoxy-1,3,5-triazine
  • 2-Amino-4-methylamino-6-ethoxy-1,3,5-triazine

Uniqueness

What sets 2-Amino-6-methyl-4,6-bis(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexa-2,4-diene-1,1,3-tricarbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H12N8O2

Molecular Weight

348.32 g/mol

IUPAC Name

2-amino-6-methyl-4,6-bis(4-methyl-1,2,5-oxadiazol-3-yl)cyclohexa-2,4-diene-1,1,3-tricarbonitrile

InChI

InChI=1S/C16H12N8O2/c1-8-12(23-25-21-8)10-4-15(3,14-9(2)22-26-24-14)16(6-18,7-19)13(20)11(10)5-17/h4H,20H2,1-3H3

InChI Key

NJLPAWYTLSLJDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1C2=CC(C(C(=C2C#N)N)(C#N)C#N)(C)C3=NON=C3C

Origin of Product

United States

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